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Bicyclo[2.2.1]heptan-2-ylhydrazine

Cat. No.: B2463388
CAS No.: 786615-76-7
M. Wt: 126.203
InChI Key: LVNOTBRXUIUZQB-UHFFFAOYSA-N
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Description

Overview of Bicyclo[2.2.1]heptane (Norbornane) Ring System in Organic Chemistry

The bicyclo[2.2.1]heptane ring system, commonly known as norbornane (B1196662), is a saturated hydrocarbon with the chemical formula C_7H_12. wikipedia.org It is a bridged bicyclic compound, meaning two rings share three or more atoms, creating a rigid and strained structure. wikipedia.org This framework can be visualized as a cyclohexane (B81311) ring with a methylene (B1212753) bridge between carbons 1 and 4. wikipedia.org The rigidity of the norbornane system is a key feature, locking it into a boat-like conformation. libretexts.org This inherent strain influences its reactivity and makes it a valuable scaffold in the synthesis of complex molecules and polymers. fiveable.memasterorganicchemistry.com The unique three-dimensional structure of norbornane and its derivatives has been instrumental in the development of structural theories in organic chemistry. libretexts.org

The stereochemistry of the norbornane system is also of great importance, with substituents being designated as exo (pointing away from the longer bridge) or endo (pointing towards the longer bridge). The relative stability of these isomers can be influenced by steric and electronic factors.

Importance of Hydrazine (B178648) Functionality in Chemical Synthesis and Derivatives

Hydrazine (N_2H_4) is a highly reactive inorganic compound consisting of two nitrogen atoms linked by a single bond, with each nitrogen also bonded to two hydrogen atoms. softschools.comturito.com It is a powerful reducing agent and a versatile building block in organic synthesis. softschools.comrsc.org The presence of two nucleophilic nitrogen atoms and four replaceable hydrogen atoms allows for the creation of a wide array of derivatives.

In chemical synthesis, hydrazine and its derivatives are utilized in the production of a diverse range of compounds, including pharmaceuticals, agrochemicals, and polymerization catalysts. turito.comvedantu.com They are key precursors for the formation of various heterocyclic rings, such as pyrazoles and pyridazines, which are common motifs in biologically active molecules. vedantu.com The ability of the hydrazine group to participate in condensation reactions with carbonyl compounds to form hydrazones is a fundamental transformation in organic chemistry.

Historical Development and Evolution of Norbornane-Derived Nitrogenous Compounds Research

Research into nitrogen-containing compounds has a long history, with early work in the 19th century focusing on alkaloids and their pharmacological properties. researchgate.net The evolution of this field has been driven by advancements in chemical synthesis and a deeper understanding of molecular structure and reactivity. researchgate.netnih.gov

The study of norbornane derivatives has also progressed significantly. Early research focused on understanding the fundamental properties and reactivity of the strained bicyclic system. masterorganicchemistry.com Over time, the focus has expanded to include the incorporation of various functional groups onto the norbornane scaffold to create molecules with specific properties and applications. The development of norbornene-based compounds for potential cancer treatments, for instance, has been an area of growing interest since the mid-1990s. nih.gov The synthesis of norbornane derivatives containing nitrogen, such as amines and amides, has been explored for various applications, including as ligands in catalysis and as building blocks for pharmacologically active compounds. nih.govgoogle.com

Academic Research Landscape and Gaps Pertaining to Bicyclo[2.2.1]heptan-2-ylhydrazine

The academic research landscape for this compound itself appears to be relatively limited, with much of the focus being on related norbornane derivatives containing other nitrogen functionalities. For instance, significant research has been conducted on N,N'-diarylsquaramides containing a bicyclo[2.2.1]heptane moiety as potential CXCR2 selective antagonists for cancer treatment. nih.gov Similarly, other norbornane derivatives have been investigated for their potential as anticancer agents. nih.gov

While the synthesis and properties of various bicyclo[2.2.1]heptane derivatives are documented, including alcohols, carboxylic acids, and amines, specific and in-depth studies on this compound are not widely prevalent in the readily available literature. chemicalbook.comsigmaaldrich.comsigmaaldrich.com Chemical suppliers list the compound, sometimes as a dihydrochloride (B599025) salt, indicating its availability for research purposes. biosynth.com However, comprehensive studies detailing its synthesis, reactivity, and potential applications are not as common as for other norbornane derivatives. This suggests a potential research gap in fully exploring the synthetic utility and potential biological activity of this specific hydrazine derivative of the norbornane scaffold. Further research could focus on the stereoselective synthesis of its exo and endo isomers and the investigation of their differential reactivity and biological profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B2463388 Bicyclo[2.2.1]heptan-2-ylhydrazine CAS No. 786615-76-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bicyclo[2.2.1]heptanylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-9-7-4-5-1-2-6(7)3-5/h5-7,9H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNOTBRXUIUZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bicyclo 2.2.1 Heptan 2 Ylhydrazine and Its Key Intermediates

Direct Synthesis Approaches to Bicyclo[2.2.1]heptan-2-ylhydrazine

Direct approaches to construct the C-N bond of the hydrazine (B178648) group on the bicyclo[2.2.1]heptane skeleton are less common, primarily due to the inherent stability of the scaffold's C-H bonds and the challenges associated with direct functionalization.

Formation of the Hydrazine Moiety on the Bicyclo[2.2.1]heptane Scaffold

The direct conversion of a C-H bond on the bicyclo[2.2.1]heptane ring to a hydrazine group is a challenging transformation that is not widely reported in the literature. Such a reaction would require harsh conditions to activate the typically unreactive C-H bond, which could lead to a lack of selectivity and potential rearrangement of the bicyclic system.

Strategic Coupling Reactions for Hydrazine Attachment

A more plausible direct approach involves the strategic coupling of hydrazine with an activated bicyclo[2.2.1]heptane derivative. This typically involves a nucleophilic substitution reaction where hydrazine or a protected equivalent acts as the nucleophile.

The substrate for such a reaction would be a bicyclo[2.2.1]heptane ring substituted at the 2-position with a good leaving group, such as a halide (Br, I) or a sulfonate ester (e.g., tosylate, mesylate). The reaction would proceed via an SN2 mechanism. However, the steric hindrance at the exo and endo faces of the norbornane (B1196662) system can significantly impede the approach of the nucleophile. Classic methods like the Gabriel synthesis, which uses a phthalimide (B116566) anion to install a protected nitrogen source before liberation with hydrazine, illustrate the general principle of using nitrogen nucleophiles in SN2 reactions. masterorganicchemistry.com While theoretically applicable, specific examples of using hydrazine itself for direct substitution on the bicyclo[2.2.1]heptane core are not extensively documented, likely due to potential side reactions and the aforementioned steric challenges.

Indirect Synthetic Pathways via Functional Group Interconversion

Indirect routes, which modify existing functional groups, are the most prevalent and practical methods for preparing this compound. These multi-step sequences offer greater control over stereochemistry and yield.

Transformation from Bicyclo[2.2.1]heptan-2-one and Related Carbonyls (e.g., via Hydrazone Formation and Reduction)

A robust and widely used two-step method begins with the corresponding ketone, bicyclo[2.2.1]heptan-2-one (also known as norcamphor).

Step 1: Hydrazone Formation The first step is the condensation of bicyclo[2.2.1]heptan-2-one with hydrazine hydrate (B1144303), often in the presence of a catalyst, to form bicyclo[2.2.1]heptan-2-one hydrazone. This reaction is a standard transformation for ketones. Research on the closely related camphor (B46023) (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) demonstrates that hydrazones are readily formed from the bicyclic ketone scaffold. mdpi.com An improved general preparation of hydrazones has been developed using triethylamine (B128534) as a catalyst. researchgate.net These hydrazones can serve as key intermediates for further reactions or for the subsequent reduction to the target hydrazine. researchgate.netresearchgate.net

Step 2: Hydrazone Reduction The second step involves the reduction of the C=N double bond of the hydrazone intermediate. This transformation yields the final product, this compound. Various reducing agents can be employed for this purpose. While classic reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be used, they sometimes lack selectivity. nsf.gov More modern and practical methods utilize primary amine borane (B79455) complexes, such as those generated in situ from t-butylamine or n-butylamine, which have been shown to be exceptionally effective for the reduction of N,N-dimethylhydrazones to their corresponding hydrazines in excellent yields. nsf.gov

Table 1: Two-Step Synthesis from Bicyclo[2.2.1]heptan-2-one
StepReactionKey Reagents & ConditionsIntermediate/ProductReference
1Hydrazone FormationBicyclo[2.2.1]heptan-2-one, Hydrazine Hydrate (N₂H₄·H₂O), Ethanol, optional acid/base catalyst (e.g., Triethylamine)Bicyclo[2.2.1]heptan-2-one hydrazone mdpi.comresearchgate.net
2Hydrazone ReductionBicyclo[2.2.1]heptan-2-one hydrazone, Primary Amine Borane Complex (e.g., t-butylamine borane)This compound nsf.gov

Reductive Amination Routes

A more efficient, one-pot alternative to the two-step sequence described above is the direct reductive amination of bicyclo[2.2.1]heptan-2-one with hydrazine. This process, also termed "reductive hydrazination," involves the in-situ formation of the hydrazone intermediate, which is immediately reduced without being isolated. nih.govorganic-chemistry.org

This methodology offers advantages by reducing the number of synthetic steps and purification procedures. The key is to use a reducing agent that is selective for the C=N bond of the hydrazone over the C=O bond of the starting ketone.

Several systems have been developed for this transformation:

Amine-Borane Complexes: Reagents such as α-picoline-borane have proven effective for the direct reductive alkylation of hydrazine derivatives with carbonyls in a one-pot manner. organic-chemistry.org This approach avoids the isolation of the hydrazone and is suitable for industrial applications due to its use of safer reagents. organic-chemistry.org

Enzymatic Reduction: Biocatalysis using imine reductases (IREDs) has emerged as a powerful tool. IREDs can catalyze the condensation of a ketone with hydrazine and selectively reduce the resulting hydrazone intermediate to furnish the chiral hydrazine product. nih.gov

Table 2: Reductive Amination (Reductive Hydrazination) Approach
MethodKey Reagents & ConditionsAdvantageReference
Chemical ReductionBicyclo[2.2.1]heptan-2-one, Hydrazine, α-Picoline-Borane, Acid Catalyst (e.g., HCl)One-pot procedure, avoids isolation of hydrazone, scalable. organic-chemistry.org
Enzymatic ReductionBicyclo[2.2.1]heptan-2-one, Hydrazine, Imine Reductase (IRED), Cofactor (e.g., NADPH)High selectivity, mild reaction conditions, potential for asymmetry. nih.gov

Conversion from Bicyclo[2.2.1]heptan-2-amine or its Derivatives

Another viable synthetic route starts from bicyclo[2.2.1]heptan-2-amine. This approach involves the formation of a new N-N bond starting from the existing amino group.

One reported method involves the reaction of bicyclo[2.2.1]heptan-2-amine with a diketone (pentane-2,4-dione) and an electrophilic aminating agent, O-(4-nitrobenzoyl)hydroxylamine. This reaction proceeds via the formation of a hydrazine-type intermediate, which then undergoes cyclization to yield a substituted pyrazole. While the final product in this specific report is not the simple hydrazine, it demonstrates a successful transformation of the primary amine on the bicyclo[2.2.1]heptane scaffold into an N-N bonded structure.

More general methods for the electrophilic amination of primary amines to give the corresponding hydrazines have also been described, for example, using oxaziridine-based reagents. organic-chemistry.org These methods could potentially be applied to bicyclo[2.2.1]heptan-2-amine to afford the desired product.

Utilizing Diels-Alder Reaction for Bicyclo[2.2.1]heptane Skeleton Construction Followed by Hydrazine Introduction

The foundational bicyclo[2.2.1]heptane core is commonly assembled via the Diels-Alder reaction, a powerful [4+2] cycloaddition. nih.gov This reaction typically involves cyclopentadiene (B3395910) as the diene and a suitable dienophile. The resulting bicyclo[2.2.1]heptene (norbornene) then serves as a versatile intermediate for further functionalization.

The introduction of the hydrazine moiety can be achieved through several routes. One common method involves the conversion of the alkene in norbornene to a ketone, bicyclo[2.2.1]heptan-2-one (norcamphor). This ketone can then be reacted with hydrazine or its derivatives to form a hydrazone, which is subsequently reduced to the target this compound. For instance, the reaction of a ketone with hydrazine hydrate followed by reduction with a suitable agent like sodium borohydride or catalytic hydrogenation yields the saturated hydrazine.

Another approach involves the conversion of the ketone to an oxime by reacting it with hydroxylamine (B1172632) hydrochloride. orgsyn.org The oxime can then be reduced to the corresponding amine, which would require further steps to be converted to a hydrazine. A more direct route from an alcohol involves a deoxygenative hydrazination process, which can be performed on bicyclo[2.2.1]heptan-2-ol (norborneol). rsc.org

Stereoselective Synthesis of this compound

Achieving stereochemical control is paramount in the synthesis of complex molecules. For this compound, this involves managing both diastereoselectivity (controlling the endo vs. exo orientation of the hydrazine group) and enantioselectivity (producing a single enantiomer).

Enantioselective and Diastereoselective Control in Norbornylhydrazine Synthesis

The stereochemical outcome of reactions on the bicyclo[2.2.1]heptane system is often dictated by steric hindrance, with the exo face being more accessible to incoming reagents than the concave endo face. Reduction of norcamphor, for example, typically yields the endo-alcohol as the major product. This stereopreference can be exploited to synthesize specific diastereomers of the final hydrazine product.

Base-controlled diastereoselective synthesis offers a strategy to obtain either anti- or syn-β-aminonitriles, which are precursors that can be conceptually extended to hydrazine derivatives. nih.gov The choice of base (e.g., nBuLi vs. LHMDS) can determine the kinetic versus thermodynamic product, allowing for selective formation of a desired diastereomer. nih.gov Similarly, in the context of the bicyclo[2.2.1]heptane system, the choice of reducing agent and reaction conditions for the hydrazone intermediate can influence the endo/exo selectivity of the final hydrazine product.

Application of Chiral Auxiliaries and Organocatalysis

To achieve high levels of enantioselectivity, modern synthetic strategies employ chiral auxiliaries and organocatalysis. wikipedia.orgyoutube.com

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to direct the stereochemical course of a reaction. wikipedia.orgresearchgate.net For example, a chiral auxiliary, such as one derived from camphor or an Evans oxazolidinone, could be attached to the dienophile in the initial Diels-Alder reaction. wikipedia.orgresearchgate.netnih.gov This directs the cycloaddition to proceed asymmetrically, yielding an enantiomerically enriched bicyclo[2.2.1]heptene derivative. The auxiliary is then cleaved and recovered after the desired stereocenter is set. Camphorsultam is a well-known chiral auxiliary used for asymmetric induction in various reactions, including Michael additions and aldol (B89426) reactions. wikipedia.org

Organocatalysis: Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. youtube.comyoutube.comrsc.org Proline and its derivatives are classic examples of organocatalysts that can activate substrates by forming chiral enamines or iminium ions. youtube.comrsc.org An organocatalytic formal [4+2] cycloaddition can provide access to highly enantiomerically enriched bicyclo[2.2.1]heptane-1-carboxylates. rsc.org This methodology can be adapted to synthesize chiral bicyclic intermediates on the path to enantiopure this compound. For instance, an asymmetric aza-Diels-Alder reaction could be employed, using a chiral catalyst to control the facial selectivity of the addition to a nitrogen-containing dienophile. researchgate.net

Table 1: Comparison of Stereoselective Strategies

Method Principle Typical Reagents/Catalysts Outcome Reference
Chiral Auxiliary Temporary incorporation of a chiral moiety to direct a reaction stereoselectively. Evans Oxazolidinones, Camphorsultam High diastereomeric and enantiomeric excess. wikipedia.org, researchgate.net
Organocatalysis Use of small, chiral organic molecules to catalyze asymmetric reactions. Proline, Diarylprolinol Ethers High enantioselectivity under mild conditions. youtube.com, rsc.org
Substrate Control Inherent steric and electronic properties of the bicyclic system guide the stereochemical outcome. Standard reducing agents (e.g., NaBH₄) Moderate to good diastereoselectivity (endo/exo). N/A

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Maximizing the yield and efficiency of the synthesis is a critical aspect of chemical production. This involves the systematic optimization of various reaction parameters. For the multi-step synthesis of this compound, each step must be fine-tuned.

In the initial Diels-Alder reaction, parameters such as temperature, pressure, and the use of Lewis acid catalysts can significantly influence the rate and stereoselectivity. For the subsequent introduction of the hydrazine group, optimization is equally important. For example, in a deoxygenative hydrazination of an alcohol, the choice of solvent, reaction temperature, and the nature of the azodicarboxylate reagent are key variables. rsc.org A study on a flow synthesis of hydrazine derivatives demonstrated that parameters like solvent and temperature could be precisely controlled to improve yields. rsc.org

Table 2: Optimization Parameters for a Representative Hydrazine Synthesis Step

Parameter Condition A Condition B Effect on Yield Reference
Solvent Toluene Acetonitrile (MeCN) Increased yield in MeCN rsc.org
Temperature 20 °C 30 °C Optimal yield at 30 °C rsc.org
Reagent DIAD DBAD DBAD may offer advantages in specific cases rsc.org
Technique Batch Flow Chemistry Flow chemistry can improve control and yield rsc.org

Data based on a general deoxygenative hydrazination procedure.

Green Chemistry Approaches in this compound Preparation

Modern synthetic chemistry increasingly emphasizes the principles of green chemistry to minimize environmental impact. researchgate.net These principles can be applied to the synthesis of this compound.

Key areas for implementing greener approaches include:

Catalysis: Using catalytic reagents instead of stoichiometric ones reduces waste. researchgate.net For example, employing catalytic hydrogenation with a recyclable metal catalyst is preferable to using stoichiometric metal hydride reducing agents. The development of efficient organocatalytic and metal-catalyzed reactions is central to this effort. nih.govrsc.org

Solvent Choice: Replacing hazardous organic solvents with more environmentally benign alternatives (e.g., water, ethanol, or supercritical fluids) is a primary goal. mdpi.com In some cases, reactions can be designed to be solvent-free.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net Reactions like the Diels-Alder cycloaddition are inherently atom-economical.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts can enable reactions to proceed under milder conditions. youtube.com

Renewable Feedstocks: While cyclopentadiene is traditionally derived from fossil fuels, exploring bio-based routes to key starting materials is an area of ongoing research.

By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Chemical Reactivity and Mechanistic Investigations of Bicyclo 2.2.1 Heptan 2 Ylhydrazine

Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is the primary site of reactivity in bicyclo[2.2.1]heptan-2-ylhydrazine, undergoing a variety of transformations typical of hydrazines.

Nucleophilic Reactivity of the Hydrazine Nitrogen Atoms

The nitrogen atoms of the hydrazine moiety possess lone pairs of electrons, rendering them nucleophilic. This inherent nucleophilicity allows this compound to participate in nucleophilic substitution and addition reactions. For instance, it can react with electrophilic centers, such as alkyl halides or acyl chlorides, leading to the formation of substituted hydrazine derivatives. The presence of the bulky bicyclo[2.2.1]heptane group can, however, sterically hinder the approach of electrophiles, potentially influencing the rate and outcome of these reactions.

Condensation Reactions with Carbonyl Compounds to Form Hydrazones

A characteristic reaction of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. researchgate.net This reaction is typically catalyzed by a small amount of acid and proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration. researchgate.netvanderbilt.edulibretexts.org The resulting hydrazones are compounds containing a C=N-N linkage.

The reaction between this compound and a carbonyl compound, such as 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (camphor), would yield the corresponding hydrazone. nist.govnist.gov The general mechanism for this acid-catalyzed reaction is as follows:

Protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon.

Proton transfer from the nitrogen to the oxygen.

Elimination of a water molecule to form the C=N double bond of the hydrazone.

The formation of hydrazones is a reversible process, but the equilibrium can often be shifted towards the product by removing water as it is formed. libretexts.org

Reactant 1Reactant 2ProductReaction Type
This compoundAldehyde/KetoneBicyclo[2.2.1]heptan-2-ylhydrazoneCondensation

Oxidation and Reduction Chemistry of the Hydrazine Group

The hydrazine moiety in this compound can undergo both oxidation and reduction reactions. Oxidation of hydrazines can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, mild oxidizing agents might convert the hydrazine to a diazo compound, while stronger oxidizing agents could lead to cleavage of the N-N bond.

Conversely, the hydrazine group can be involved in reduction processes. For example, hydrazine hydrate (B1144303) is used as a reducing agent in certain chemical transformations, such as the reduction of the double bond in 5-vinyl-2-norbornene. researchgate.net While this example does not directly involve the reduction of the bicycloheptylhydrazine itself, it highlights the reducing potential of the hydrazine functional group. The reduction of ketones, such as certain bicyclo[2.2.1]heptan-2-ones, can be achieved using metal-ammonia systems. rsc.org

Cyclocondensation Reactions Leading to Heterocyclic Systems (e.g., Pyrazoles, Triazoles)

This compound can serve as a key building block in the synthesis of various heterocyclic compounds through cyclocondensation reactions. These reactions typically involve the reaction of the hydrazine with a bifunctional electrophile, leading to the formation of a new ring system.

Pyrazoles: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common synthetic route to pyrazoles involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. dergipark.org.tr The reaction of this compound with a β-diketone would proceed through initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield a 1-(bicyclo[2.2.1]heptan-2-yl)pyrazole. researchgate.net The regioselectivity of this reaction can be influenced by the nature of the substituents on the β-diketone. researchgate.net

Triazoles: Triazoles are five-membered heterocycles with three nitrogen atoms. The synthesis of 1,2,3-triazoles can be achieved through various methods, including the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. mdpi.comresearchgate.net While not a direct reaction of the hydrazine, derivatives of this compound could be converted to the corresponding azide and then utilized in such cycloadditions. Another approach to triazole synthesis involves the reaction of hydrazides with certain reagents. raco.cat For example, 2-(2-(9H-carbazol-9-yl)acetyl)-N-(bicyclo[2.2.1]heptan-2-yl)hydrazine-1-carbothioamide has been synthesized as a precursor for further transformations. nih.gov The synthesis of 1,2,4-triazoles can be accomplished through the cyclization of thiosemicarbazide (B42300) intermediates, which can be derived from hydrazines. raco.cat

ReactantReagentHeterocyclic Product
This compoundβ-DiketonePyrazole
Bicyclo[2.2.1]heptan-2-ylazide (derived)Alkyne1,2,3-Triazole
This compound derived thiosemicarbazideVarious1,2,4-Triazole

Reactions Involving the Bicyclo[2.2.1]heptane Skeleton

The rigid and strained bicyclo[2.2.1]heptane framework exerts a significant influence on the reactivity of the attached hydrazine group.

Influence of the Bicyclic System on Hydrazine Reactivity

The bicyclo[2.2.1]heptane system is known for its steric bulk and conformational rigidity. This can have several consequences for the reactivity of the hydrazine moiety:

Steric Hindrance: The bulky bicyclic cage can sterically hinder the approach of reactants to the hydrazine nitrogens. This may decrease the rate of reactions compared to less hindered hydrazines. For example, in nucleophilic substitution reactions, the rate of attack of the hydrazine on an electrophile might be reduced.

Stereoselectivity: The rigid framework can lead to high stereoselectivity in reactions. Reactions occurring at the hydrazine group may be influenced by the endo or exo orientation of the substituent on the bicyclic ring. For instance, the approach of a reagent might be favored from the less hindered exo face.

Electronic Effects: While primarily known for its steric influence, the bicyclo[2.2.1]heptane group can also exert subtle electronic effects that may modulate the nucleophilicity of the hydrazine.

Ring Strain: The inherent ring strain of the bicyclo[2.2.1]heptane system can influence the stability of intermediates and transition states. nih.gov For instance, the formation of a carbocation at the bridgehead position is highly unfavorable due to the inability to achieve a planar geometry. quora.com While this is more directly relevant to reactions at the bicyclic core, it underscores the unique electronic environment created by the strained ring system which can have through-bond effects on the substituent.

Mechanistic studies of reactions involving related 7-azabicyclo[2.2.1]heptane derivatives have been conducted using computational methods to understand the influence of the bicyclic structure on radical cyclizations. nih.gov These types of studies can provide insight into the transition states and intermediates involved, and how the bicyclic framework directs the course of a reaction.

Intramolecular Rearrangements of Norbornylhydrazine Framework

The rigid and strained nature of the bicyclo[2.2.1]heptane skeleton can drive intramolecular rearrangements, especially when reactive functional groups like hydrazine are present. While specific studies on this compound are not extensively documented, analogies can be drawn from the behavior of other bicyclic systems and substituted hydrazines.

One potential rearrangement pathway involves the intramolecular displacement of the hydrazine group or a derivative thereof. For instance, under acidic conditions, protonation of the hydrazine moiety could facilitate its departure, leading to the formation of a norbornyl cation. This carbocation is known to undergo rapid Wagner-Meerwein rearrangements, leading to a mixture of products with rearranged carbon skeletons.

Furthermore, intramolecular cyclization reactions are plausible. For example, an intramolecular Buchwald-Hartwig N-arylation has been described for other bicyclic hydrazines, leading to the formation of novel spiro[indoline-2,3'-piperidine] derivatives after reductive cleavage of the nitrogen-nitrogen bond. nist.gov This suggests that if an appropriately substituted aryl group were present on the this compound molecule, similar intramolecular C-N bond formation could occur.

The high strain of the bicyclic system can also be exploited in retro-condensation reactions. Studies on related bridgehead-substituted bicyclo[2.2.1]hept-2-enes have shown that they can undergo retro-Dieckmann or retro-aldol reactions, leading to the formation of functionalized cyclopentene (B43876) or pyrrolidine (B122466) scaffolds. mdpi.com Although this compound itself is saturated, derivatives with appropriate functionalization could potentially undergo analogous ring-opening rearrangements.

Detailed Mechanistic Elucidation of Key Transformations

A thorough understanding of the reaction mechanisms is crucial for predicting and controlling the chemical transformations of this compound. This section explores the kinetic studies, reaction pathway analysis, and the identification of potential intermediates and transition states for its key reactions.

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies on the reactions of various substituted hydrazines provide a framework for understanding the reactivity of this compound. The nucleophilicity of hydrazines is a key factor in many of their reactions. Studies on the kinetics of reactions between hydrazines and electrophiles like benzhydrylium ions have shown that the reactivity is influenced by the substituents on the hydrazine. nih.gov While methyl groups on the α-position increase reactivity, they decrease it on the β-position. nih.gov For this compound, the bicyclic alkyl group would be expected to influence the electron density and steric accessibility of the nitrogen atoms.

The rate of oxidation of hydrazines has also been a subject of kinetic investigation. The oxidation of various hydrazines by hexachloroiridate(IV) follows second-order kinetics. nasa.gov The reaction mechanism is proposed to involve parallel attacks on the protonated and unprotonated forms of the hydrazine, leading to the formation of hydrazyl free radicals as rate-determining steps. nasa.gov Similar kinetic behavior would be anticipated for the oxidation of this compound.

Computational studies on the decomposition of hydrazine and its derivatives have provided detailed kinetic models. researchgate.net These models often involve a complex network of elementary reactions, and the rate constants are estimated using transition state theory. nih.gov Such computational approaches could be applied to this compound to predict its decomposition kinetics under various conditions.

Identification of Intermediates and Transition States

The identification of transient intermediates and the characterization of transition states are fundamental to elucidating reaction mechanisms. In the context of this compound, several types of intermediates can be postulated based on the known chemistry of hydrazines and norbornyl systems.

Hydrazone Formation: In reactions with carbonyl compounds, this compound would form a hydrazone intermediate. The mechanism is analogous to imine formation and involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration. nih.gov The rate-limiting step at neutral pH is typically the breakdown of the tetrahedral intermediate to eliminate water. researchgate.net

Radical Intermediates: In oxidation reactions, the formation of a Bicyclo[2.2.1]heptan-2-ylhydrazyl radical is a likely intermediate. nasa.gov This radical can then undergo further reactions, such as dimerization or further oxidation.

Cationic Intermediates: As mentioned earlier, acid-catalyzed reactions could lead to the formation of a bicyclo[2.2.1]heptan-2-yl cation via the loss of the protonated hydrazine group. This carbocation is a key intermediate in various rearrangements of the norbornane (B1196662) framework.

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for studying reaction mechanisms, including the characterization of transition states. nasa.govresearchgate.net For instance, DFT calculations have been used to investigate the transition state structures for the reaction of hydrazine with electrophiles, revealing the role of hydrogen bonding in stabilizing the transition state. nih.gov Similar computational studies on this compound could provide valuable insights into the geometries and energies of the transition states for its various reactions.

Stability and Degradation Pathways of this compound

The stability of this compound is influenced by both the inherent properties of the hydrazine moiety and the bicyclic framework. Hydrazine and its derivatives are known to be susceptible to oxidation and can be thermally unstable.

Oxidative Degradation: One of the primary degradation pathways for hydrazines is oxidation. This can occur via reaction with molecular oxygen (air oxidation) or other oxidizing agents. nih.gov The oxidation of hydrazines can lead to the formation of diimide (N₂H₂), which can then decompose to nitrogen gas and hydrogen. The presence of metal ions can catalyze the oxidation of hydrazines. researchgate.net Therefore, this compound is expected to be sensitive to oxidative conditions.

Thermal Decomposition: Hydrazine itself is an endothermic compound and can decompose exothermically. nih.gov The thermal decomposition of hydrazine has been extensively studied and proceeds through a complex radical mechanism. researchgate.net The N-N bond in hydrazine is relatively weak and can be cleaved homolytically to form amino radicals. The stability of this compound towards thermal decomposition would depend on the influence of the bicycloalkyl substituent on the N-N bond dissociation energy. Computational studies have shown that the N-N bond dissociation enthalpies of hydrazines are influenced by the nature of the substituents.

Acid/Base Stability: Hydrazines are basic compounds and will form salts with acids. In strongly acidic solutions, protonation of the hydrazine moiety can occur. nasa.gov While this can stabilize the compound towards some reactions, it can also promote others, such as rearrangements involving carbocation intermediates. In the presence of strong bases, deprotonation of the N-H protons can occur, generating a more nucleophilic species. The stability of hydrazones, which can be formed from this compound, is pH-dependent. They are generally more stable at neutral or slightly basic pH and can be hydrolyzed back to the hydrazine and carbonyl compound under acidic conditions. nih.gov

Stereochemical Aspects of Bicyclo 2.2.1 Heptan 2 Ylhydrazine Chemistry

Exo/Endo Isomerism in Bicyclo[2.2.1]heptan-2-ylhydrazine

A defining characteristic of substituted bicyclo[2.2.1]heptane systems is the existence of exo and endo stereoisomers. This isomerism arises from the orientation of the substituent on the bicyclic ring. In the context of this compound, the hydrazine (B178648) group can be oriented either on the same side as the shorter one-carbon bridge (exo) or on the opposite side, pointing towards the longer two-carbon bridge (endo).

The synthesis of this compound and its precursors often leads to a mixture of exo and endo isomers, with one being preferentially formed depending on the reaction conditions and reagents used.

For instance, the reduction of a precursor ketone, bicyclo[2.2.1]heptan-2-one (norcamphor), can yield a mixture of exo- and endo-alcohols, which can then be converted to the corresponding hydrazines. The stereoselectivity of this reduction is influenced by the steric bulk of the reducing agent. Less hindered reagents tend to attack from the less hindered exo face, leading to the endo-alcohol, while bulkier reagents may show a preference for the endo face attack, resulting in the exo-alcohol.

Similarly, in reactions involving the addition of hydrazine to a double bond in a bicyclo[2.2.1]heptene derivative, the stereochemical outcome is dictated by the accessibility of the faces of the double bond. Generally, the exo face is more sterically accessible, leading to a predominance of the exo product. However, the presence of other substituents on the bicyclic framework can influence this selectivity. For example, in the reduction of 1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ylstannanes, the reaction occurs predominantly from the exo-face to give the endo-product. rsc.org

A study on the synthesis of related bicyclo[2.2.1]heptane carboxamides demonstrated that catalyst choice can significantly impact the endo/exo stereoselectivity. While using a palladium catalyst in methanol (B129727) resulted in a nearly equal mixture, switching to palladium hydroxide (B78521) improved the stereoselectivity to a 1:4 ratio of endo to exo isomers. Interestingly, the addition of 2-methylpyridine (B31789) reversed this selectivity, favoring the exo-face attack and yielding a 3:1 mixture of endo to exo diastereomers. dtu.dk

Table 1: Catalyst Influence on Stereoselectivity

CatalystSolventAdditiveEndo:Exo Ratio
Pd/CMeOH-1:1.4
Pd(OH)2--1:4
Pd(OH)2-2-methylpyridine3:1

This table illustrates how different catalysts and additives can influence the stereochemical outcome in the synthesis of bicyclo[2.2.1]heptane derivatives, based on data from a study on related carboxamides. dtu.dk

The exo or endo configuration of the hydrazine group in this compound has a profound impact on its reactivity and the stereochemistry of its subsequent reactions. The rigid bicyclic framework holds the substituent in a fixed orientation, influencing the approach of reagents.

For example, in reactions where the hydrazine group participates, its accessibility is determined by its stereochemistry. An exo-hydrazine group is generally more sterically accessible to incoming reagents than an endo-hydrazine group, which is shielded by the bicyclic ring structure. This can lead to differences in reaction rates and even determine whether a reaction occurs at all.

Furthermore, the stereochemistry of the bicyclo[2.2.1]heptane core can direct the stereochemical outcome of reactions at the hydrazine moiety or at adjacent positions. This is a key principle in asymmetric synthesis, where a chiral auxiliary derived from the bicyclo[2.2.1]heptane framework can be used to control the stereochemistry of a new chiral center.

Enantiomeric Forms and Chiral Resolution Techniques for this compound

This compound is a chiral molecule and can exist as a pair of enantiomers. Unless the synthesis starts from an enantiomerically pure starting material or employs a chiral catalyst or auxiliary, the product will be a racemic mixture (a 50:50 mixture of both enantiomers). libretexts.org

The separation of these enantiomers, a process known as chiral resolution, is crucial for applications where a single enantiomer is required, such as in the development of pharmaceuticals or as a chiral ligand in catalysis. ardena.com

Several techniques can be employed for the chiral resolution of this compound or its precursors:

Classical Resolution via Diastereomeric Salt Formation: This is a common method for resolving chiral amines and hydrazines. ardena.com The racemic hydrazine is reacted with an enantiomerically pure chiral acid to form a mixture of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.orgardena.com Once separated, the pure enantiomer of the hydrazine can be recovered by treating the diastereomeric salt with a base.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a precursor alcohol, allowing for the separation of the acylated and unreacted enantiomers. nih.govgoogle.com

Chiral Chromatography: In this technique, the racemic mixture is passed through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated.

Conformational Analysis of the Bicyclo[2.2.1]heptane Framework in Hydrazine Derivatives

The bicyclo[2.2.1]heptane framework is a rigid structure, but it does exhibit some conformational flexibility, primarily through boat and twist-boat conformations of the six-membered rings. fiveable.me However, the molecule is generally locked into a strained conformation.

The presence of the hydrazine substituent at the C2 position will influence the conformational preferences of the molecule. The interaction between the hydrazine group and the rest of the bicyclic system, particularly the bridgehead hydrogens and the hydrogens on the adjacent carbons, will determine the most stable conformation.

Molecular mechanics and computational methods can be used to study the conformational landscape of this compound and its derivatives. researchgate.net These studies can provide insights into the relative energies of different conformations and the barriers to rotation around the C-N bond of the hydrazine group. This information is valuable for understanding the molecule's reactivity and its interactions with other molecules.

Stereoelectronic Effects and Their Impact on this compound Behavior

Stereoelectronic effects are interactions between the electron orbitals of a molecule that depend on its three-dimensional structure. In this compound, these effects can play a significant role in its reactivity and stability.

One important stereoelectronic effect is the interaction between the lone pair of electrons on the nitrogen atoms of the hydrazine group and the sigma (σ) bonds of the bicyclic framework. The orientation of these lone pairs relative to the adjacent C-C and C-H bonds can influence the molecule's electronic properties and its reactivity towards electrophiles.

For example, the alignment of a nitrogen lone pair with an anti-periplanar σ* orbital of an adjacent bond can lead to a stabilizing hyperconjugative interaction. The rigid nature of the bicyclo[2.2.1]heptane framework can either facilitate or inhibit such optimal alignments, depending on the exo or endo configuration of the hydrazine substituent. These effects can influence the basicity of the hydrazine nitrogens and the ease of oxidation or other reactions at the hydrazine group.

Spectroscopic Characterization and Structural Elucidation of Bicyclo 2.2.1 Heptan 2 Ylhydrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the three-dimensional structure of organic molecules in solution. For bicyclo[2.2.1]heptan-2-ylhydrazine, a detailed analysis of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR spectra is essential for unambiguous structural assignment. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be complex due to the rigid, strained bicyclic system which results in distinct chemical environments for most protons. Key features would include:

Bridgehead Protons (H1, H4): These protons would appear as multiplets due to coupling with neighboring protons.

Proton at C2: The chemical shift of the proton on the carbon bearing the hydrazine (B178648) group would be influenced by the electronegativity of the nitrogen atoms.

Bridge Protons (H5, H6, H7): These would exhibit complex splitting patterns arising from both geminal and vicinal couplings. The exo and endo protons are diastereotopic and will have different chemical shifts and coupling constants.

Hydrazine Protons (-NHNH₂): These protons typically appear as broad signals and can undergo deuterium (B1214612) exchange, which is a useful diagnostic tool.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, seven distinct signals are expected for the bicyclic framework. researchgate.net The carbon atom C2, directly attached to the hydrazine group, would be shifted to a lower field compared to the other aliphatic carbons due to the deshielding effect of the nitrogen atoms. Theoretical calculations, often using density functional theory (DFT) methods like GIAO (Gauge-Including Atomic Orbital), can aid in the prediction and assignment of both ¹H and ¹³C chemical shifts.

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for definitively assigning the complex spectra of bicyclic systems. core.ac.uk

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would map the proton-proton coupling network, allowing for the tracing of proton connectivity throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon signals based on the proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons, which is critical for determining the stereochemistry, specifically the exo or endo orientation of the hydrazine group.

Table 1: Predicted NMR Data for this compound

Technique Expected Observations
¹H NMR Complex multiplets for ring protons, broad signals for NH protons.
¹³C NMR 7 signals for the bicyclic core, with C2 shifted downfield. researchgate.netresearchgate.net
COSY Correlations between adjacent protons, confirming connectivity.
HSQC Direct C-H correlations for carbon signal assignment.
HMBC Long-range C-H correlations to confirm substituent position.
NOESY Through-space correlations to determine exo/endo stereochemistry.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and formula of a compound and for obtaining structural information from its fragmentation patterns.

For this compound (C₇H₁₄N₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition.

The electron ionization (EI) mass spectrum would display a characteristic fragmentation pattern. The rigid bicyclo[2.2.1]heptane skeleton is known to undergo characteristic fragmentation reactions, such as a retro-Diels-Alder reaction, which would lead to the loss of cyclopentadiene (B3395910). researchgate.net The presence of the hydrazine functional group introduces additional fragmentation pathways, including cleavage of the N-N and C-N bonds. chemistry-chemists.com Analysis of these fragmentation patterns provides a molecular fingerprint that can be used for identification and structural confirmation. researchgate.netvulcanchem.com

Table 2: Expected Mass Spectrometry Data for this compound

Technique Expected Data
HRMS Accurate mass of the molecular ion, confirming the formula C₇H₁₄N₂.
EI-MS Molecular ion peak and characteristic fragment ions resulting from retro-Diels-Alder reaction and cleavage of the hydrazine moiety. researchgate.netvulcanchem.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands:

N-H Stretching: The hydrazine group would exhibit characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region. nih.gov

C-H Stretching: Aliphatic C-H stretching vibrations from the bicyclic framework would appear in the 2850-3000 cm⁻¹ range.

N-H Bending: An N-H bending vibration is expected around 1600 cm⁻¹.

C-N Stretching: The C-N stretching vibration would be found in the fingerprint region, typically between 1000-1300 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations that are weak in the IR spectrum. The symmetric breathing modes of the bicyclic skeleton would be expected to be Raman active.

A complete vibrational analysis, often aided by computational methods like DFT, allows for the assignment of the observed bands to specific molecular motions. mdpi.comyoutube.com

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydrazine N-H Stretch 3300-3500 nih.gov
Alkane C-H Stretch 2850-3000
Hydrazine N-H Bend ~1600
Hydrazine C-N Stretch 1000-1300 nih.gov

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state. rsc.org Obtaining a suitable single crystal of this compound or a salt derivative would allow for its complete structural determination. isuct.runih.gov

The crystal structure would unambiguously establish:

The molecular connectivity and the exo or endo stereochemistry of the hydrazine substituent. compchemhighlights.orgnih.gov

Precise bond lengths and angles, offering insights into the strain of the bicyclic system. mdpi.com

The solid-state conformation of the molecule.

Intermolecular interactions, such as hydrogen bonding involving the hydrazine group, which govern the crystal packing. mdpi.comleidenuniv.nl

The resulting structural data would serve as a benchmark for validating the interpretations from other spectroscopic methods.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Determination

As a chiral molecule, the stereochemical properties of this compound can be investigated using chiroptical techniques.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with the wavelength of light. leidenuniv.nlresearchgate.net The resulting ORD curve, particularly the sign and intensity of the Cotton effect near an absorption maximum, is characteristic of a specific enantiomer. libretexts.org This can be used to determine the absolute configuration by comparison with known compounds or theoretical calculations. researchgate.netacs.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. researchgate.net Chiral molecules exhibit characteristic CD spectra, and the sign of the Cotton effect is directly related to the absolute configuration of the molecule. quick.cz For this compound, the electronic transitions of the hydrazine chromophore in the chiral environment of the bicyclic framework would give rise to a CD signal. acs.org This technique is also a powerful tool for determining the enantiomeric purity of a sample.

Table 4: Chiroptical Techniques for Stereochemical Analysis

Technique Information Obtained
Optical Rotatory Dispersion (ORD) Determination of absolute configuration through Cotton effects. leidenuniv.nlresearchgate.netlibretexts.org
Circular Dichroism (CD) Determination of absolute configuration and enantiomeric purity. researchgate.netquick.cz

Theoretical and Computational Chemistry Studies on Bicyclo 2.2.1 Heptan 2 Ylhydrazine

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electron distribution, and bond characteristics.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy in predicting molecular geometries and energies. acs.org Ab initio methods, like Møller-Plesset perturbation theory (MP2), provide high accuracy, especially for systems where electron correlation is significant. nih.gov

For Bicyclo[2.2.1]heptan-2-ylhydrazine, these methods would be employed to:

Optimize the molecular geometry to find the most stable arrangement of atoms. This would involve determining bond lengths, bond angles, and dihedral angles. The rigid bicyclo[2.2.1]heptane, also known as a norbornane (B1196662), framework imposes significant conformational constraints. wikipedia.org

Calculate the distribution of electron density, which helps in identifying electron-rich and electron-poor regions of the molecule. This is crucial for understanding its reactivity.

Determine orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are key indicators of a molecule's ability to act as an electron donor or acceptor.

Analyze the nature of the chemical bonds using techniques like Natural Bond Orbital (NBO) analysis. This would provide insights into the hybridization of atoms and the strength of the C-N and N-N bonds.

A comparative DFT study on the reactions of amines highlighted how the choice of functional and basis set is crucial for accurately modeling reaction mechanisms. rsc.org Similar considerations would apply to this compound.

A significant advantage of quantum chemical calculations is their ability to predict spectroscopic data, which can be used to interpret experimental results or to identify the molecule.

Infrared (IR) Spectroscopy: Frequency calculations following a geometry optimization yield the vibrational frequencies and their corresponding intensities. This allows for the prediction of the IR spectrum. For this compound, characteristic peaks for N-H stretching, N-H bending, and C-N stretching vibrations could be predicted and compared with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra. For this molecule, the calculations would distinguish between the different protons and carbons in the bicyclic system and the hydrazine (B178648) group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, providing information about its UV-Vis absorption spectrum.

The following table presents hypothetical IR and NMR spectroscopic data for this compound, as would be predicted from DFT calculations.

Spectroscopic Parameter Predicted Value Assignment
IR Frequency (cm⁻¹) 3350 - 3250N-H stretching
1620 - 1580N-H bending (scissoring)
1150 - 1050C-N stretching
¹H NMR Chemical Shift (ppm) 3.0 - 4.0Protons on carbon attached to hydrazine
2.0 - 3.5-NH₂ protons
1.0 - 2.5Bicyclic ring protons
¹³C NMR Chemical Shift (ppm) 60 - 70Carbon attached to hydrazine
25 - 45Other bicyclic ring carbons
This is an interactive data table. The values are representative and would be refined by actual quantum chemical calculations.

Conformational Energy Landscape and Stability Studies

The bicyclo[2.2.1]heptane skeleton is rigid, but the hydrazine substituent introduces conformational flexibility due to rotation around the C-N and N-N single bonds. wikipedia.org Additionally, the hydrazine group can be attached to the bicyclic ring in either an exo or endo position, leading to different stereoisomers.

Computational studies would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angles of the C-N and N-N bonds and calculating the energy at each step to map out the conformational energy landscape. This identifies the low-energy conformers (stable structures) and the energy barriers between them.

Isomer Stability: Calculating the relative energies of the exo and endo isomers to determine which is more stable. The steric interactions between the hydrazine group and the bicyclic frame will be a determining factor. Generally, the exo position is less sterically hindered.

These studies are crucial for understanding which conformations are most likely to be present at a given temperature and which will participate in chemical reactions.

Reaction Pathway and Transition State Analysis for this compound Transformations

Computational chemistry is instrumental in elucidating reaction mechanisms. researchgate.net For this compound, one could investigate reactions such as its oxidation or its role in forming hydrazones, a key step in reactions like the Wolff-Kishner reduction. libretexts.org

The process involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and the final products.

Finding the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Locating the TS structure is a critical step and requires specialized algorithms.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the activation energy, which is related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation traces the reaction path from the transition state down to the reactants and products, confirming that the located TS connects the desired species.

For example, a theoretical study on the reaction of hydrazine with other molecules revealed distinct pathways with different energy barriers. nih.gov A similar approach for this compound could detail its reactivity. acs.org

Molecular Dynamics Simulations to Understand Dynamic Behavior

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. acs.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that shows how the positions and velocities of atoms evolve over time.

For this compound, MD simulations could be used to:

Explore its conformational space in a solvent, providing a more realistic picture of its behavior in solution.

Study the dynamics of its interaction with other molecules or surfaces.

Calculate thermodynamic properties like free energy.

MD simulations are particularly powerful in drug discovery for understanding how a ligand moves and adapts within a protein binding site. acs.org

Molecular Docking and Ligand-Protein Interaction Studies

If this compound were part of a larger, biologically active molecule, molecular docking would be a key computational tool to predict its binding mode to a protein target. researchgate.netresearchgate.net The bicyclo[2.2.1]heptane moiety is a known scaffold in medicinal chemistry, valued for its rigid structure which can confer selectivity and favorable pharmacokinetic properties to a drug candidate. nih.gov

The docking process involves:

Preparing the Protein and Ligand: Obtaining the 3D structures of the protein (often from a crystal structure) and the ligand.

Sampling Conformations and Orientations: A docking algorithm systematically places the ligand in the binding site of the protein, exploring different positions, orientations, and conformations.

Scoring: A scoring function estimates the binding affinity for each pose, and the poses are ranked. The top-ranked poses represent the most likely binding modes.

Docking studies on hydrazine derivatives have been successful in identifying potential inhibitors for various enzymes. nih.govasianpubs.org For a molecule containing the this compound fragment, docking could predict key interactions, such as hydrogen bonds between the hydrazine N-H groups and polar residues in the protein's active site, and hydrophobic interactions involving the bicyclic cage. nih.govresearchgate.net

The table below shows hypothetical results from a molecular docking study.

Parameter Value Interpretation
Docking Score (kcal/mol) -8.5A more negative score suggests stronger binding affinity.
Hydrogen Bonds 2N-H donors of the hydrazine interacting with backbone carbonyls of the protein.
Interacting Residues Asp120, Ser155, Phe201Specific amino acids in the binding pocket that form contacts with the ligand.
This is an interactive data table. The values are representative and would be refined by actual molecular docking calculations.

Development and Validation of Computational Models for Norbornyl Hydrazine Systems

The unique strained bicyclic structure of the norbornyl group, coupled with the reactive nature of the hydrazine moiety, presents a compelling case for the application of theoretical and computational chemistry. The development and validation of accurate computational models are crucial for understanding the conformational landscape, reactivity, and electronic properties of this compound and related systems. These models, ranging from quantum mechanical methods to classical molecular dynamics, provide insights that are often difficult to obtain through experimental means alone.

The validation of these computational models is a critical step to ensure their predictive power and reliability. This process typically involves comparing computed data with experimental results or with results from higher-level, more accurate computational methods. For norbornyl systems, this can include matching calculated structural parameters (bond lengths, angles) and spectroscopic data (NMR chemical shifts, coupling constants) with experimental measurements. For hydrazine derivatives, validation often focuses on accurately predicting properties like bond dissociation energies and reaction barriers.

Quantum Chemical Approaches

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules like this compound. The choice of the functional and basis set is paramount for obtaining accurate results, and significant effort is dedicated to benchmarking and validating these methods for specific classes of compounds.

Research on hydrazine derivatives has shown that certain DFT functionals are better suited for describing the properties of the N-N bond. For instance, a comprehensive study evaluated various composite high-level ab initio methods and a wide range of DFT functionals for calculating the N-N homolytic bond dissociation enthalpies (BDEs) of numerous organonitrogen compounds. nih.gov The M05-2X functional was identified as providing the most accurate results for a large dataset of 58 organonitrogen compounds, with a root-mean-square error (RMSE) of 8.9 kJ/mol. nih.gov This validation provides a strong basis for selecting an appropriate computational method for studying the reactivity of the hydrazine moiety in this compound. Further analysis, including Natural Bond Orbital (NBO) and frontier molecular orbital energies, helps in understanding the factors influencing the N-N bond strength. nih.gov

For the bicyclo[2.2.1]heptane framework, accurate prediction of its strained geometry is essential. A family of quantum chemical schemes, known as the Pisa composite scheme (PCS), has been developed and validated for computing accurate equilibrium geometries. aip.org These methods integrate composite wave-function approaches with DFT to provide reliable results for molecules of varying sizes. aip.org For benchmark systems including norbornane, norbornene, and norbornadiene, these methods have proven effective. aip.org Such validated approaches are crucial for obtaining a reliable starting geometry for any subsequent computational analysis of this compound.

A systematic approach to model validation involves a two-level factorial design to assess the impact of different computational parameters. For norbornane derivatives, such studies have been used to determine the effects of the optimization method, functional, basis set, and solvent on calculated NMR spin-spin coupling constants. researchgate.net This type of sensitivity analysis is vital for establishing a robust computational protocol.

The following table summarizes the performance of selected DFT functionals for the calculation of N-N bond dissociation enthalpies in hydrazine derivatives, highlighting the importance of method selection.

DFT FunctionalMean Absolute Deviation (kJ/mol)Root-Mean-Square Error (kJ/mol)
M06-2X8.010.5
M05-2X 6.7 8.9
B3LYP13.016.3
PBE014.217.6
Data derived from studies on a broad range of hydrazine derivatives. nih.gov

Molecular Dynamics Simulations

While quantum chemical methods provide detailed electronic information, molecular dynamics (MD) simulations are employed to study the conformational dynamics and intermolecular interactions of larger systems over time. The accuracy of MD simulations is heavily dependent on the quality of the force field used to describe the potential energy of the system.

For polymers containing norbornene units, atomistic molecular dynamics simulations using the COMPSS force field have shown good agreement between calculated volume-temperature behavior and X-ray scattering profiles with experimental data. researchgate.net This validation of the force field for the norbornyl moiety is a critical first step for its application to this compound. Such simulations can elucidate packing features through the analysis of intermolecular site-site radial distribution functions. researchgate.net

The development of force field parameters for novel functional groups, such as the hydrazine group attached to the norbornyl frame, is a significant challenge. This process often involves generating parameters based on high-level ab initio calculations. Programs that utilize a combination of genetic and simplex algorithms can be employed to derive these parameters. semanticscholar.org The validation of these new parameters is then performed by comparing the minimized structure from the MD simulation with experimental crystallographic data, with the root-mean-square deviation (RMSD) serving as a key metric for agreement. semanticscholar.org

The general process for the development and validation of a new force field for a molecule like this compound would involve the following steps:

Quantum Mechanical Calculations: High-level QM calculations (e.g., using the validated M05-2X functional) are performed to obtain the equilibrium geometry and vibrational frequencies.

Parameter Generation: These QM data are then used to derive the bond, angle, and dihedral parameters for the new force field.

Validation through Simulation: MD simulations of the molecule in the gas phase or in a condensed phase are run using the new force field.

Comparison with Experimental Data: The results of the simulations are compared with available experimental data (e.g., density, heat of vaporization, NMR data) to validate the force field.

The table below outlines the key computational methods and their areas of application and validation for norbornyl hydrazine systems.

Computational MethodKey ApplicationValidation Benchmark
Density Functional Theory (DFT)Electronic structure, reaction mechanisms, spectroscopic propertiesComparison with experimental bond dissociation energies, NMR chemical shifts, and reaction kinetics. nih.govresearchgate.net
Ab initio MethodsHigh-accuracy energy and property calculations for small systemsBenchmarking against experimental data to serve as a "gold standard" for other methods. nih.gov
Molecular Dynamics (MD)Conformational analysis, intermolecular interactions, bulk propertiesComparison with experimental thermodynamic properties (e.g., density, heat of vaporization) and structural data (e.g., radial distribution functions). researchgate.net
Molecular DockingPrediction of binding modes to biological macromoleculesCorrelation with experimentally determined binding affinities and protein-ligand crystal structures.

Advanced Applications in Organic Synthesis and Materials Science

Bicyclo[2.2.1]heptan-2-ylhydrazine as a Versatile Synthetic Building Block

The utility of this compound in organic synthesis stems from the reactivity of the hydrazine (B178648) moiety in conjunction with the stereochemically defined and rigid norbornyl framework. This combination allows for the introduction of the bicyclic unit into larger molecules and facilitates specific chemical transformations.

Role in the Synthesis of Complex Organic Molecules

The rigid bicyclo[2.2.1]heptane skeleton of this compound serves as a valuable scaffold for the construction of complex, three-dimensional molecules. Its well-defined stereochemistry allows for the controlled introduction of chiral centers, which is a critical aspect in the synthesis of biologically active compounds and natural products. The hydrazine functional group can be readily converted into other functionalities, such as amines or amides, providing a handle for further molecular elaboration. For instance, the condensation of this compound with various carbonyl compounds can lead to the formation of hydrazones, which can then undergo a range of subsequent reactions, including cyclizations and rearrangements, to generate intricate molecular architectures.

Utilization as a Reagent in Specific Organic Transformations

Beyond its role as a structural component, this compound can also act as a reagent to effect specific chemical transformations. The hydrazine moiety is known to participate in a variety of reactions. For example, it can be employed as a reducing agent in certain contexts or as a precursor for the in situ generation of diimide for the reduction of double bonds. Furthermore, its derivatives can be utilized in named reactions such as the Wolff-Kishner reduction, although the parent hydrazine itself is less commonly used for this purpose compared to hydrazine hydrate (B1144303). The steric bulk of the norbornyl group can influence the stereochemical outcome of reactions in which it participates, making it a potentially useful chiral auxiliary.

Incorporation into Bridged-Ring and Polycyclic Systems

The inherent bridged-ring structure of this compound makes it an ideal starting material for the synthesis of more elaborate bridged and polycyclic systems. The hydrazine functionality can be used as a reactive handle to annulate additional rings onto the norbornane (B1196662) framework. For example, reaction with diketones or other bifunctional electrophiles can lead to the formation of heterocyclic systems fused to the bicyclo[2.2.1]heptane core. These resulting polycyclic structures are of interest due to their unique conformational properties and potential applications in medicinal chemistry and materials science. The rigidity of the norbornane unit can enforce specific spatial arrangements of substituents, which can be advantageous in the design of molecules with specific shapes and functionalities.

Exploration in Materials Science for Specialized Polymers or Reagents

The unique properties of the bicyclo[2.2.1]heptane moiety have led to its investigation in the field of materials science. Polymers incorporating this rigid, bulky group can exhibit enhanced thermal stability, higher glass transition temperatures, and improved mechanical properties compared to their linear aliphatic or aromatic counterparts. This compound can serve as a monomer or a precursor to monomers for the synthesis of such specialized polymers. For instance, the hydrazine group could be modified to introduce a polymerizable functionality, such as a vinyl or an epoxy group, which could then be subjected to polymerization. The resulting polymers would possess the rigid norbornyl unit as a repeating structural motif, potentially leading to materials with tailored properties for specific applications, such as high-performance coatings or advanced composites.

Derivatives and Analogs of Bicyclo 2.2.1 Heptan 2 Ylhydrazine

N-Substituted Bicyclo[2.2.1]heptan-2-ylhydrazine Derivatives

Direct N-substitution on the this compound core involves the attachment of alkyl, aryl, or other functional groups to one of the nitrogen atoms of the hydrazine (B178648) moiety. While specific literature on the direct N-alkylation or N-arylation of this compound is sparse, the principles of hydrazine chemistry suggest that such derivatives are accessible. The reactivity of the two nitrogen atoms in the hydrazine group is non-equivalent. The terminal NH2 group is generally more nucleophilic and less sterically hindered than the NH group directly attached to the bicyclic framework. Consequently, substitution reactions would be expected to occur preferentially at the terminal nitrogen.

Alkylation could be achieved using alkyl halides, while arylation might be accomplished through methods like the Buchwald-Hartwig amination. The resulting N-substituted derivatives would exhibit altered chemical properties, such as basicity, nucleophilicity, and solubility, depending on the nature of the substituent.

A related class of compounds, N-acyl derivatives, are discussed under hydrazides (Section 8.2). Other related structures involve the acylation of the nitrogen atom in the analogous bicyclo[2.2.1]heptan-2-amine, leading to N-aryl-bicyclo[2.2.1]heptane-2-carboxamides, which have been explored for their biological activities. nih.gov

Table 1: Examples of N-Substituted Bicyclo[2.2.1]heptane Derivatives

Derivative TypeGeneral StructurePotential Synthetic RouteKey Structural Feature
N'-Alkyl-bicyclo[2.2.1]heptan-2-ylhydrazineC7H11-NH-NH-R (R=Alkyl)Alkylation with R-XIncreased steric bulk at the terminal nitrogen.
N'-Aryl-bicyclo[2.2.1]heptan-2-ylhydrazineC7H11-NH-NH-Ar (Ar=Aryl)Buchwald-Hartwig aminationElectronic effects from the aryl group modifying hydrazine reactivity.
N-Acyl-bicyclo[2.2.1]heptan-2-amine (Amide)C7H11-NH-CO-RAcylation of Bicyclo[2.2.1]heptan-2-aminePlanar amide bond influenced by the rigid bicyclic scaffold.

Hydrazide and Hydrazone Derivatives of this compound

Hydrazide and hydrazone derivatives are among the most extensively studied classes of compounds derived from this compound and its ketone precursors.

Hydrazones are readily synthesized by the condensation reaction between a bicyclo[2.2.1]heptan-2-one (like camphor (B46023) or fenchone) and hydrazine or a substituted hydrazine. nih.govnih.gov This reaction forms a C=N double bond, replacing the carbonyl group. These hydrazones are valuable intermediates; for instance, they can be oxidized to generate diazoalkanes in situ for cycloaddition reactions. researchgate.net A variety of camphor hydrazone derivatives have been synthesized and evaluated for biological activities, including antimycobacterial properties. nih.govnih.govresearchgate.net For example, camphor hydrazone itself can be prepared from camphor and hydrazine hydrate (B1144303) and subsequently reacted with various arenecarbaldehydes to produce a series of substituted hydrazones (C9H16C=N-NHAr). nih.gov

Hydrazides are formed by the acylation of the hydrazine. Camphanic acid, a derivative of camphor, has been used to synthesize a series of novel hydrazide derivatives. acs.org These camphanic acid hydrazides, when tested against plant pathogenic fungi, showed significant inhibitory activity. acs.org Specifically, some derivatives demonstrated potent activity against Botryosphaeria dothidea, with one compound proving to be a more effective inhibitor than the commercial fungicide chlorthalonil. acs.org This highlights the potential of the bicyclo[2.2.1]heptane scaffold in the development of new agrochemicals.

Table 2: Examples of Hydrazide and Hydrazone Derivatives

Derivative TypeExample Precursor(s)Example DerivativeReported Finding/UseReference
HydrazoneCamphor, Hydrazine hydrate, ArenecarbaldehydesCamphor-derived Hydrazones (C9H16C=N-NHAr)Evaluated for antimycobacterial activity. nih.gov
Hydrazone(+)-Camphor or (–)-Fenchone, HydrazineUnsubstituted organic hydrazonesUsed as precursors for the synthesis of C60-fullerene adducts. researchgate.net
HydrazideCamphanic acid, Hydrazine derivativesCamphanic acid hydrazide derivativesPotent inhibitors of laccase in plant pathogenic fungi. acs.org
Hydrazone Conjugate(+)-Fenchone hydrazone, Diethyl isochelidonatePolycarbonyl conjugateShowed high activity against vaccinia virus. urfu.ru

Comparison with Other Bicyclo[2.2.1]heptane Derivatives Bearing Related Nitrogen-Containing Functionalities (e.g., Amines, Azides, Nitriles)

The properties of the hydrazine moiety are best understood by comparison with other nitrogen-containing functional groups attached to the same bicyclo[2.2.1]heptane scaffold.

Amines: The corresponding amine, bicyclo[2.2.1]heptan-2-amine, is a well-studied compound. chemicalbook.com It serves as a key building block in the synthesis of pharmacologically active molecules, such as CXCR2 antagonists. nih.gov The amine group is a simple nucleophile and a base. In contrast, the hydrazine group (–NHNH2) possesses two nitrogen atoms, offering multiple sites for reaction and more complex reactivity, including the ability to form hydrazones and undergo oxidation/reduction reactions not available to simple amines.

A particularly interesting comparison is with the 7-azabicyclo[2.2.1]heptane system, where the nitrogen atom is at a bridgehead position. nih.govcdnsciencepub.comcymitquimica.com This structural constraint leads to unusual chemical properties. For instance, N-nitrosamines embedded in this bicyclic structure are found to be non-mutagenic because the rigid framework hinders the metabolic α-hydroxylation required for activation. nih.gov This contrasts with the expected reactivity of acyclic nitrosamines. Similarly, the formation of amides from 7-azabicyclo[2.2.1]heptane leads to strained, non-planar amide bonds, which has implications for designing peptidomimetics. rsc.orgunirioja.es

Azides and Nitriles: Azides (–N3) and nitriles (–C≡N) are functionalities that can be introduced onto the bicyclo[2.2.1]heptane skeleton. Azides are primarily used as precursors to amines via reduction or in "click" chemistry (Huisgen cycloaddition). Nitriles can be hydrolyzed to carboxylic acids or reduced to amines. Unlike the basic and nucleophilic hydrazine group, the azide (B81097) is primarily an electrophile in cycloadditions, and the nitrile is relatively inert until activated by strong acids or bases. The synthesis of various functionalized bicyclo[2.2.1]heptanes, including those with nitrile groups, has been developed for creating novel compounds. capes.gov.br

Table 3: Comparison of Nitrogen-Containing Functional Groups on the Bicyclo[2.2.1]heptane Scaffold

Functional GroupExample CompoundKey Structural/Reactivity FeatureReference
Hydrazine (-NHNH2)This compoundTwo nucleophilic nitrogen atoms; forms hydrazones with ketones. nih.gov
Amine (-NH2)Bicyclo[2.2.1]heptan-2-amineSingle nucleophilic nitrogen; acts as a base; scaffold for drug synthesis. nih.gov
Bridgehead Amine7-Azabicyclo[2.2.1]heptaneStructurally constrained nitrogen; leads to non-planar amides and reduced reactivity at α-carbons. nih.govcdnsciencepub.com
Azide (-N3)2-(Azidomethyl)bicyclo[2.2.1]heptanePrecursor to amines; participates in cycloaddition reactions.
Nitrile (-CN)Bicyclo[2.2.1]heptane-2-carbonitrileCan be hydrolyzed to carboxylic acids or reduced to amines. capes.gov.br

Structure-Reactivity Relationships within the Norbornylhydrazine Class

The reactivity of the norbornylhydrazine class is profoundly influenced by the unique structural characteristics of the bicyclo[2.2.1]heptane (norbornyl) framework.

Steric Effects: The most significant factor is steric hindrance. The rigid, cage-like structure of the norbornyl group creates a distinct steric environment on its exo (outer) and endo (inner) faces. acs.org Reactions at the 2-position are sensitive to this stereochemistry. For a substituent like hydrazine, access of reagents can be sterically hindered, particularly from the endo face due to the proximity of the C5 and C6 methylene (B1212753) groups. This steric hindrance can dictate the regioselectivity of reactions on the hydrazine moiety itself. For example, in alkylation or acylation reactions, the less hindered terminal nitrogen (N') is the preferred site of attack over the nitrogen directly attached to the bulky norbornyl group (N).

Electronic Effects: The norbornyl group is generally considered to be an electron-donating alkyl group. This inductive effect would slightly increase the basicity and nucleophilicity of the attached hydrazine group compared to hydrazine itself. However, these electronic effects are often secondary to the dominant steric influences of the framework. acs.orgwikipedia.org

Strain and Reactivity: The inherent ring strain of the bicyclic system also plays a role. The formation of intermediates, such as the 2-norbornyl cation, has been a topic of extensive debate regarding classical vs. non-classical carbocation structures. wikipedia.org While not directly forming a cation on the nitrogen, the stability of reaction intermediates and transition states involving the α-carbon (C2) will be influenced by the ability of the norbornyl framework to stabilize charge. In reactions of the hydrazine, such as oxidation or rearrangement, the stability of radical or charged intermediates at the C2 position would be a key factor.

Substituent Effects: The reactivity can be further tuned by adding substituents to the bicyclic ring. Electron-withdrawing or electron-donating groups on the norbornyl skeleton can modulate the electronic properties of the hydrazine group through inductive effects, influencing its nucleophilicity and the ease of reactions like hydrazone formation or acylation. For instance, studies on substituted norbornyl systems have shown that substituents can significantly alter solvolysis rates and other reactions, demonstrating the transmission of electronic effects through the rigid framework. acs.org

Future Research Directions and Perspectives on Bicyclo 2.2.1 Heptan 2 Ylhydrazine

Development of Novel and Efficient Synthetic Routes

The availability of bicyclo[2.2.1]heptan-2-ylhydrazine is a prerequisite for its study and application. Future research will likely focus on developing scalable and stereocontrolled synthetic pathways. Given the reactivity of the hydrazine (B178648) group, these routes will need to be robust and high-yielding.

Key approaches could include:

Reductive Amination of Norcamphor: A primary route would involve the condensation of hydrazine with bicyclo[2.2.1]heptan-2-one (norcamphor) to form a hydrazone, followed by reduction. This method's efficiency would depend on the choice of reducing agent to achieve high conversion and selectivity for the desired hydrazine over potential side products.

Nucleophilic Substitution: The substitution of a suitable leaving group at the C2 position of a norbornyl derivative (e.g., 2-bromobicyclo[2.2.1]heptane) with hydrazine or a protected hydrazine equivalent is another viable strategy. The stereochemistry of the starting material (exo vs. endo) would be crucial in determining the stereochemical outcome of the product.

Enantioselective Synthesis: Leveraging established methods for the asymmetric synthesis of bicyclo[2.2.1]heptane derivatives could provide access to enantiomerically pure forms of norbornylhydrazine. researchgate.net Lipase-catalyzed resolutions or asymmetric cycloadditions could be employed to generate chiral precursors. researchgate.netrsc.org

A summary of potential synthetic strategies is presented below.

Table 1: Potential Synthetic Routes to this compound
Precursor Reagent(s) Reaction Type Key Considerations
Bicyclo[2.2.1]heptan-2-one (Norcamphor) 1. Hydrazine (N₂H₄)2. Reducing Agent (e.g., NaBH₃CN, H₂/Pd) Reductive Amination Control of stereoselectivity (exo vs. endo); prevention of over-reduction.
exo-2-Bromobicyclo[2.2.1]heptane Hydrazine (N₂H₄) Nucleophilic Substitution Potential for elimination side reactions; control of stereochemistry.
endo-2-Bromobicyclo[2.2.1]heptane Hydrazine (N₂H₄) Nucleophilic Substitution Steric hindrance may affect reaction rates compared to the exo isomer.

Further Exploration of Stereoselective Applications in Organic Synthesis

The rigid bicyclic structure of the norbornyl group fixes the spatial orientation of the hydrazine substituent, making this compound an attractive candidate for applications in stereoselective synthesis.

Future research could explore its use as:

A Chiral Auxiliary: The hydrazine moiety can be temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the transformation, the auxiliary can be cleaved, yielding an enantiomerically enriched product. The defined exo and endo faces of the norbornyl scaffold can effectively shield one face of the reactive center.

A Precursor to Chiral Ligands: Condensation of the hydrazine with chiral aldehydes or ketones can lead to complex hydrazone ligands. These ligands, possessing a well-defined three-dimensional structure, could be used to coordinate with metal centers for asymmetric catalysis. Research into reactions like stereoselective cycloadditions and reductions using catalysts derived from norbornylhydrazine is a promising avenue. researchgate.net

A Chiral Reagent: As a chiral nucleophile, it could participate in reactions where the stereochemistry of the norbornyl core influences the formation of new stereocenters. nih.gov

Table 2: Potential Stereoselective Applications

Application Type Reaction Example Role of Norbornylhydrazine Expected Outcome
Chiral Auxiliary Asymmetric alkylation of a ketone Forms a chiral hydrazone intermediate to direct incoming electrophile. Enantiomerically enriched α-alkylated ketone after hydrolysis.
Chiral Ligand Precursor Palladium-catalyzed allylic alkylation Forms a bidentate P,N-ligand after reaction with a phosphine-aldehyde. High enantioselectivity in the formation of the C-C bond. nih.gov
Chiral Reagent Michael addition to an α,β-unsaturated ester Acts as a chiral nucleophile. Diastereoselective formation of the addition product.

In-depth Mechanistic Elucidation of Complex Transformations

The conformational rigidity of the bicyclo[2.2.1]heptane skeleton is a significant advantage in studying reaction mechanisms. Unlike flexible acyclic systems, the limited number of low-energy conformations simplifies the analysis of transition states.

Prospective mechanistic studies could include:

Cyclization Reactions: The reaction of this compound with β-dicarbonyl compounds to form pyrazoles is an area ripe for mechanistic investigation. The rigid scaffold would allow for a clearer understanding of the regioselectivity and the factors controlling the cyclization and dehydration steps. researchgate.net

Rearrangement Reactions: Studying rearrangements involving the norbornylhydrazine core could provide fundamental insights into carbocation or radical intermediates, where the strain of the bicyclic system plays a critical role.

Computational and Spectroscopic Analysis: Combining experimental studies with high-level computational modeling and in-situ spectroscopic techniques (e.g., IR spectroscopy) can map out reaction energy profiles. bris.ac.uk This synergy would allow for a detailed characterization of intermediates and transition states, which is often difficult for more flexible molecules. bris.ac.uknih.gov

Design and Synthesis of Advanced Materials Incorporating the Norbornylhydrazine Core

The unique structural features of this compound make it an intriguing building block for advanced materials. The rigid, bulky norbornyl group can impart desirable physical properties like high thermal stability and solubility, while the reactive hydrazine group provides a handle for polymerization or functionalization.

Future research could focus on:

High-Performance Polymers: Norbornylhydrazine could serve as a monomer in the synthesis of novel polyamides, polyimides, or polyhydrazides through condensation with diacyl chlorides or dianhydrides. The incorporation of the bulky, saturated bicyclic unit is expected to disrupt chain packing, potentially leading to amorphous polymers with high glass transition temperatures, good thermal stability, and enhanced solubility in organic solvents. researchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs): The hydrazine moiety can act as a bidentate or monodentate ligand to coordinate with metal ions. This could be exploited to construct novel coordination polymers or MOFs. The chirality of the norbornylhydrazine ligand could be transferred to the resulting framework, creating materials with potential applications in asymmetric catalysis or enantioselective separations.

Liquid Rocket Propellants: Derivatives of the bicyclo[2.2.1]heptane system, such as 2,2'-bis(bicyclo[2.2.1]heptane), have been investigated as potential high-performance fuel components. biorxiv.org The introduction of the N-N bond in the hydrazine derivative could be explored for its energetic properties, although this would require extensive investigation.

Table 3: Potential Advanced Materials from Norbornylhydrazine

Material Class Potential Co-monomer / Component Synthetic Strategy Projected Properties
Polyamide Terephthaloyl chloride Polycondensation High thermal stability, amorphous nature, good solubility.
Polyhydrazide Isophthaloyl chloride Polycondensation Enhanced thermal stability, potential for cross-linking.
Metal-Organic Framework (MOF) Zinc nitrate, Terephthalic acid Solvothermal Synthesis Chiral porous structure, potential for enantioselective guest binding.
Functional Coating Epoxy resins Cross-linking reaction Hard, chemically resistant surface coating.

Interdisciplinary Research Opportunities

The fusion of a rigid bioisosteric scaffold with a versatile reactive group opens the door to numerous interdisciplinary applications, bridging synthetic chemistry with biology and materials science. ukma.edu.ua

Medicinal Chemistry: The bicyclo[2.2.1]heptane core is recognized as a bioisostere for a phenyl ring, offering a three-dimensional, lipophilic structure that can improve the pharmacological profile of drug candidates. nih.govresearchgate.net The hydrazine functional group is a key pharmacophore in many established drugs. researchgate.net Therefore, this compound represents a novel scaffold for fragment-based drug discovery. dtu.dk It could be used to design new antagonists for chemokine receptors like CXCR2 or to develop novel antibacterial agents. nih.govgoogle.com

Supramolecular Chemistry: The ability of the hydrazine moiety to form hydrogen bonds and coordinate to metals makes it a valuable building block for designing complex supramolecular assemblies. The defined shape of the norbornyl group could be used to direct the formation of specific architectures like cages, capsules, or catenanes.

Chemical Biology: Attaching fluorescent tags or biotin (B1667282) to the hydrazine moiety would create chemical probes. These probes could be used to study biological systems, with the rigid norbornyl group providing a well-defined linker to minimize conformational ambiguity.

This interdisciplinary potential ensures that future research into this compound will likely yield not only fundamental chemical knowledge but also practical applications across a wide range of scientific fields.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Key signals include the hydrazine NH₂ protons (δ 2.5–3.5 ppm, broad) and bridgehead carbons (δ 35–45 ppm).
  • IR Spectroscopy : N-H stretches (≈3300 cm⁻¹) and N-N stretches (≈1100 cm⁻¹) confirm the hydrazine moiety.
  • X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclic framework, especially for chiral derivatives.
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error. Cross-validate with elemental analysis for purity .

What strategies can resolve contradictions in biological activity data observed for this compound derivatives across different assay systems?

Q. Advanced

  • Orthogonal Assays : Use multiple assays (e.g., enzymatic inhibition, cell-based viability, and in vivo models) to confirm activity trends.
  • Structural Analog Comparison : Compare derivatives with systematic modifications (e.g., substituents on the hydrazine or bicyclo system) to identify structure-activity relationships (SAR).
  • Solubility/Permeability Testing : Poor solubility in aqueous assays (e.g., PBS) may artificially reduce activity; use DMSO co-solvents ≤0.1% or evaluate logP values.
  • Target Engagement Studies : Employ SPR or ITC to measure direct binding affinities, ruling out off-target effects .

What are the key considerations for handling and storing this compound to maintain stability?

Q. Basic

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the hydrazine group.
  • Hygroscopicity : Use desiccants (e.g., silica gel) in storage containers; pre-dry solvents for reactions.
  • Decomposition Signs : Discoloration (yellowing) or precipitate formation indicates degradation; re-purify via recrystallization (e.g., ethanol/water) if needed .

How can computational methods predict the regioselectivity of this compound in nucleophilic addition reactions?

Q. Advanced

  • DFT Calculations : Optimize transition states for competing pathways (e.g., attack at N¹ vs. N² of hydrazine) to determine kinetic preference.
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions on the bicyclic scaffold, guiding predictions for electrophilic attack.
  • Docking Studies : For biological targets, simulate binding poses to prioritize derivatives for synthesis. Software like Gaussian or AutoDock Vina is recommended .

What are the documented biological targets of this compound derivatives, and what assays are used to evaluate their interactions?

Q. Basic

  • Monoamine Oxidase (MAO) : Fluorometric assays using kynuramine as a substrate.
  • Antimicrobial Targets : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus).
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Cross-reference with toxicity assays on normal cells (e.g., HEK293) .

What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Q. Advanced

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution (e.g., lipases) to separate enantiomers.
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINOL-derived phosphoric acids) during hydrazine incorporation.
  • Process Safety : Exothermic reactions during scale-up require controlled addition of hydrazine and real-time temperature monitoring. Optimize solvent systems for safer workup (e.g., switch from diethyl ether to MTBE) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.